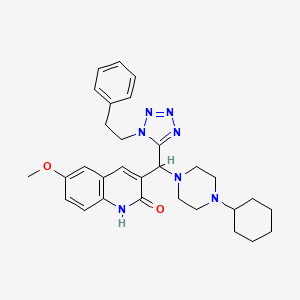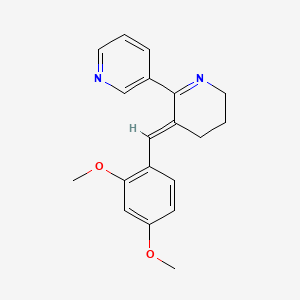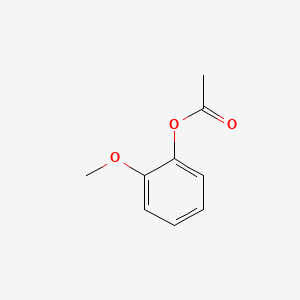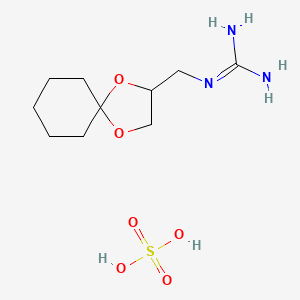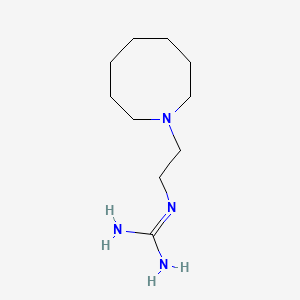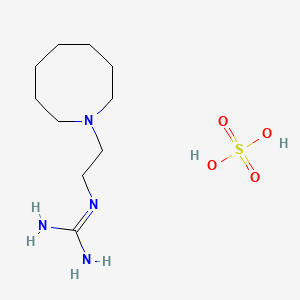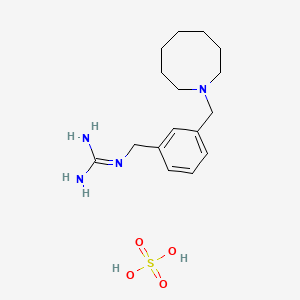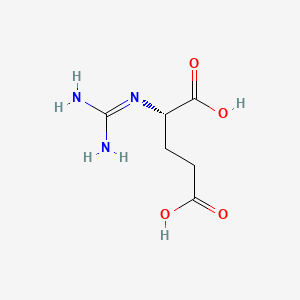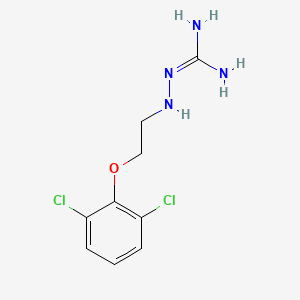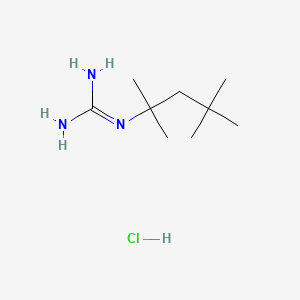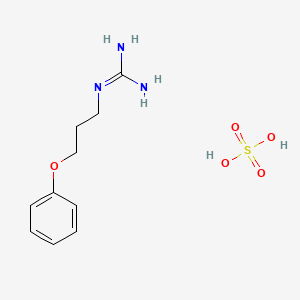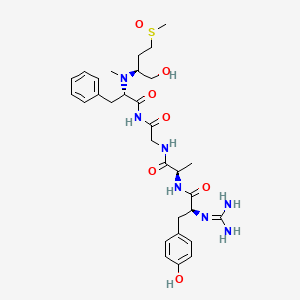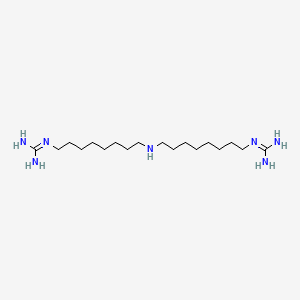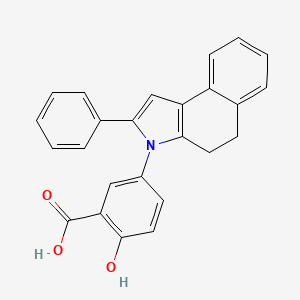
Fendosal
概述
描述
芬多沙是一种有效的非甾体抗炎药 (NSAID),以其镇痛作用而闻名。 它是一种苯并吲哚衍生物,特别是 4,5-二氢-3H-苯并[e]吲哚,其中氮原子被 3-羧基-4-羟基苯基取代 。 芬多沙已被证明与阿司匹林相比具有更强的抗炎和镇痛反应,且胃肠毒性更低 .
科学研究应用
芬多沙具有广泛的科学研究应用:
化学: 它被用作非甾体抗炎药研究中的参考化合物。
生物学: 芬多沙用于生物测定中研究其抗炎和镇痛特性。
医学: 它已被研究用于治疗类风湿性关节炎和其他炎症性疾病。
安全和危害
作用机制
芬多沙通过抑制前列腺素的合成发挥作用,前列腺素是炎症和疼痛的介质。它通过阻断环氧合酶 (COX) 酶来实现这一点,该酶将花生四烯酸转化为前列腺素。 这种抑制会减少炎症并缓解疼痛 .
生化分析
Biochemical Properties
Fendosal interacts with various enzymes and proteins in the body. It acts by blocking the synthesis of prostaglandins by inhibiting cyclooxygenase . This enzyme converts arachidonic acid to cyclic endoperoxides, precursors of prostaglandins . The interaction of this compound with these biomolecules plays a crucial role in its biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have shown that this compound has a lethal dose (LD50) of 740 mg/kg in mice, 450 mg/kg in rats, and 560 mg/kg in rabbits when administered orally . High doses may lead to toxic or adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, affecting its localization or accumulation
准备方法
芬多沙可以通过多种方法合成。一种常见的合成路线包括将β-四氢萘酮与吡咯烷反应生成烯胺,然后在二甲基甲酰胺 (DMF) 的存在下与苯乙酰溴缩合得到 1-苯乙酰基-2-四氢萘酮。 然后将这种二酮在回流的乙酸中与 5-氨基水杨酸环化 .
化学反应分析
芬多沙会发生几种类型的化学反应:
氧化: 芬多沙在特定条件下可以被氧化形成各种氧化产物。
还原: 它可以被还原形成不同的还原衍生物。
取代: 芬多沙可以发生取代反应,特别是在苯并吲哚部分。
常用试剂和条件: 这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种取代反应催化剂。
主要产物: 这些反应形成的主要产物取决于所用条件和试剂.
相似化合物的比较
芬多沙与阿司匹林和吲哚美辛等其他非甾体抗炎药进行比较。 在角叉菜胶诱导的大鼠足肿胀中,它被发现具有比阿司匹林高 1.4 倍的抗炎活性,并且在预防性和治疗性佐剂诱导的多关节炎慢性炎症模型中活性高 6.9 至 9.5 倍 。类似的化合物包括:
阿司匹林: 一种广泛使用的 NSAID,具有抗炎和镇痛作用。
吲哚美辛: 另一种以其强效抗炎作用而闻名的 NSAID。
布洛芬: 一种常用的 NSAID,具有镇痛和抗炎作用.
属性
IUPAC Name |
2-hydroxy-5-(2-phenyl-4,5-dihydrobenzo[e]indol-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO3/c27-24-13-11-18(14-21(24)25(28)29)26-22-12-10-16-6-4-5-9-19(16)20(22)15-23(26)17-7-2-1-3-8-17/h1-9,11,13-15,27H,10,12H2,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWWPSYXSLJRBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(N2C3=CC(=C(C=C3)O)C(=O)O)C4=CC=CC=C4)C5=CC=CC=C51 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201811 | |
| Record name | Fendosal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53597-27-6 | |
| Record name | Fendosal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53597-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fendosal [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053597276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fendosal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351522 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fendosal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FENDOSAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z709558TZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 5-(4,5-dihydro-2-phenylbenz[e]indol-3-yl)salicylic acid (fendosal)?
A: Like aspirin, 5-(4,5-dihydro-2-phenylbenz[e]indol-3-yl)salicylic acid (this compound) is a non-narcotic, nonsteroidal anti-inflammatory drug (NSAID) with analgesic properties. While its precise mechanism is not fully elucidated in these papers, NSAIDs typically work by inhibiting the production of prostaglandins, which are involved in pain and inflammation. [, ]
Q2: How does the analgesic effect of this compound compare to aspirin?
A: Studies show that this compound, at certain doses, demonstrates analgesic effects comparable to aspirin but with a potentially longer duration of action. [, , ] For instance, in a study of patients with pain following impacted molar extraction, a 400mg dose of this compound provided similar analgesia to 650mg of aspirin but lasted substantially longer. [] Similarly, in postpartum uterine pain, 200mg and 400mg doses of this compound provided prolonged pain relief compared to aspirin. []
Q3: What are the main metabolites of this compound identified in different species?
A: The primary metabolic pathway of this compound involves hydroxylation. Unchanged this compound and a monohydroxylated metabolite, present both freely and as a glucuronide conjugate, are the major excretion products in various species, including rats, mice, rabbits, dogs, monkeys, and humans. [] A minor dihydroxylated metabolite was tentatively identified in humans and rhesus monkeys. [] Notably, these metabolites were susceptible to oxidation during the isolation and purification process, resulting in the formation of their corresponding dehydrogenated derivatives. []
Q4: Has there been any computational modeling of this compound and its potential for Alzheimer's treatment?
A: A recent computational study explored this compound's potential as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), targets for Alzheimer's disease treatment. [] Docking studies showed promising interactions with both enzymes, with a docking score of -8.160 kcal/mol against AChE. [] Molecular dynamics simulations further supported this compound's stability within the binding sites of these enzymes. [] This research highlights the potential for repurposing this compound for Alzheimer's treatment, warranting further in vitro and in vivo investigations. []
Q5: Are there structural analogs of this compound with anti-inflammatory activity?
A: Researchers synthesized several 2-carboxyaryl-substituted dihydrobenz[e]indoles, tetrahydroindoles, and tetrahydrobenzofurans as structural analogs of this compound. [] While exhibiting lower potency compared to this compound, two analogs, 2-(3-carboxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydrobenz[e]indole and 1-(n-butyl)-2-(3-carboxy-4-hydroxyphenyl)-4,5,6,7-tetrahydroindole, displayed notable anti-inflammatory activity in a carrageenan-induced rat paw edema assay. [] This finding suggests that modifications to the this compound structure can retain some anti-inflammatory properties.
Q6: Has this compound been investigated for other therapeutic applications?
A: Beyond its analgesic and potential anti-Alzheimer's activities, research has explored this compound's ability to inhibit plasminogen activator inhibitor-1 (PAI-1). [] PAI-1 is a key regulator of fibrinolysis, and elevated levels are associated with an increased risk of thrombotic diseases. [] this compound demonstrated potent PAI-1 neutralizing properties in various assays, including a plasmin-coupled chromogenic assay, direct chromogenic assays, ELISA, SDS-PAGE, and surface plasmon resonance. [] This study highlights this compound's potential as a novel therapeutic agent for thrombotic disorders by targeting PAI-1. []
Q7: What analytical methods have been employed to quantify this compound levels?
A: A rapid and sensitive fluorimetric procedure has been developed for quantifying this compound concentrations in plasma. [] This method involves extraction of this compound from buffered plasma followed by fluorescence measurement induced by short-wave UV irradiation. [] The procedure exhibits a linear relationship between drug concentration and induced fluorescence over a specific concentration range and enables efficient analysis of multiple samples. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
